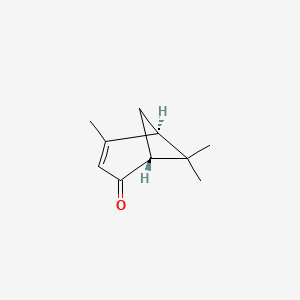

Verbenone

概要

説明

Verbenone, also known as 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one or 2-pinen-4-one, is a natural organic compound classified as a monoterpene ketone. It is found naturally in a variety of plants, including the oil of Spanish verbena and rosemary . This compound is known for its pleasant characteristic odor and is used as an insect pheromone, particularly in the control of bark beetles .

準備方法

Synthetic Routes and Reaction Conditions: Verbenone can be synthesized from α-pinene through catalytic oxidation. One method involves the use of lead tetraacetate in dry benzene, followed by a series of reactions including the use of potassium hydroxide and sodium dichromate dihydrate . Another method involves the catalytic oxidation of α-pinene with air oxygen, using catalysts such as bivalent copper, zinc, lead, cobalt, manganese, nickel, or chromium .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of α-pinene, which is a major component of turpentine oil. The process includes the use of air oxygen and specific catalysts to achieve high yields of this compound .

化学反応の分析

Types of Reactions: Verbenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chrysanthenone through a photochemical rearrangement reaction.

Reduction: this compound can be reduced to verbenol using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Reduction: Sodium borohydride in alcohol or water-alcohol solutions is used for reduction reactions.

Major Products Formed:

Chrysanthenone: Formed through photochemical rearrangement of this compound.

科学的研究の応用

Forestry and Pest Management

Role as an Anti-Aggregant Pheromone

Verbenone is primarily recognized for its function as an anti-aggregation pheromone in bark beetles, particularly the mountain pine beetle (MPB). It plays a crucial role in the chemical communication system of these pests by mediating mass attacks on host trees. When released, this compound signals to incoming beetles that a tree is already occupied, thereby reducing further attacks on that tree .

Field Trials and Efficacy

Numerous field trials have been conducted to assess the effectiveness of this compound in protecting trees from MPB infestations. For instance, studies have shown that under low to moderate beetle population pressures, this compound can significantly reduce beetle attacks—up to 26% compared to untreated control sites . However, its efficacy diminishes as beetle populations increase. In high-pressure scenarios, the protective effects of this compound are less pronounced, leading to variable outcomes across different studies .

Deployment Strategies

This compound is typically deployed using pouches that release the compound into the environment. The concentration and distribution of this compound can significantly influence its effectiveness. Research indicates that optimal deployment strategies involve careful consideration of environmental factors such as sunlight exposure and tree density, which can affect the compound's stability and dispersal .

Ecological Implications

Behavioral Responses of Insects

The ecological role of this compound extends beyond pest management; it influences the behavior of various insect species. Studies have shown that while many bark beetles are repelled by this compound, some secondary species may be attracted to it. This duality suggests that the ecological interactions involving this compound are complex and warrant further study . Understanding these interactions could provide insights into ecosystem dynamics and pest management strategies.

Microbial Interactions

Recent research suggests that the biosynthesis of this compound may be influenced by microbial activity during host colonization by bark beetles. This indicates a potential link between insect behavior and microbial ecology, emphasizing the need to consider these interactions when studying pest management strategies involving this compound .

作用機序

Verbenone is similar to other monoterpene ketones such as carvone. Both compounds can be obtained from the oxidation of terpenes like α-pinene and limonene . this compound is unique in its role as an insect pheromone and its specific applications in pest management .

類似化合物との比較

Carvone: Another monoterpene ketone with applications in the fine chemicals industry.

Chrysanthenone: A product formed from the oxidation of verbenone.

This compound’s unique properties and applications make it a valuable compound in various fields, from chemistry and biology to medicine and industry.

生物活性

Verbenone is a bicyclic monoterpenoid ketone that has garnered attention for its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, highlighting its insecticidal, antifungal, and potential therapeutic properties based on various research findings.

Chemical Structure and Properties

This compound, chemically known as 2-buten-4-one, 3-methyl- (C10H14O), is structurally related to other terpenoids and is derived from natural sources such as pine trees. Its unique structure contributes to its varied biological activities.

Insecticidal Activity

This compound has been extensively studied for its insecticidal properties. Recent studies have demonstrated that this compound derivatives exhibit significant larvicidal activity against various pests.

Case Studies and Findings

-

Cantharidin-Based this compound Derivatives :

- A study synthesized cantharidin-based this compound derivatives and evaluated their insecticidal activities against the diamondback moth (Plutella xylostella). The (1R)-(+)-verbenone derivatives showed promising results with larvicidal activities ranging from 13.3% to 100% at concentrations of 100 mg/L after 96 hours. Notably, compound 6a exhibited 100% mortality at this concentration .

- Pine Bark Beetle Repellent Activity :

Antifungal Activity

This compound also displays significant antifungal properties. Research has shown that certain this compound derivatives possess strong antifungal activity against various fungal pathogens.

Research Findings

- A recent study evaluated (E)-verbenone derivatives bearing oxime ester moieties and found that compound (E)-4n demonstrated excellent antifungal activity with growth inhibition percentages of 92.2%, 80.0%, and 76.3% against Alternaria solani, Physalospora piricola, and Cercospora arachidicola at a concentration of 50 µg/mL. These results were comparable to the commercial fungicide chlorothalonil .

Pharmacological Properties

Beyond its agricultural applications, this compound exhibits potential pharmacological benefits, including:

- Bronchodilating Effects : Research indicates that this compound may have bronchodilating properties, making it a candidate for respiratory therapies.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound could play a role in reducing inflammation .

- Neuroprotective Effects : Some studies have indicated that compounds related to this compound may inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Summary of Biological Activities

特性

CAS番号 |

80-57-9 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC名 |

(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8-/m0/s1 |

InChIキー |

DCSCXTJOXBUFGB-YUMQZZPRSA-N |

SMILES |

CC1=CC(=O)C2CC1C2(C)C |

異性体SMILES |

CC1=CC(=O)[C@@H]2C[C@@H]1C2(C)C |

正規SMILES |

CC1=CC(=O)C2CC1C2(C)C |

密度 |

0.975-0.981 |

Key on ui other cas no. |

18309-32-5 80-57-9 |

物理的記述 |

Colourless liquid; Minty spicy aroma |

ピクトグラム |

Irritant |

溶解性 |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

同義語 |

verbenone verbenone, (+-)-isomer verbenone, (1R)-isomer verbenone, (1S)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does verbenone interact with bark beetles?

A1: this compound acts as an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae), western pine beetle (Dendroctonus brevicomis), and southern pine beetle (Dendroctonus frontalis) [, , , , ]. It disrupts their aggregation behavior by interfering with their perception of aggregation pheromones, which are chemical signals beetles use to attract others to a host tree.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided papers don't contain detailed spectroscopic data, this compound's structure has been extensively studied. Information on its NMR, IR, and mass spectra can be found in chemical databases like NIST, PubChem, and ChemSpider.

Q4: How stable is this compound under field conditions?

A5: this compound can degrade under UV light, specifically by photoisomerization to the behaviorally inactive chrysanthenone []. This degradation can impact its efficacy in field applications.

Q5: What formulations have been developed to improve this compound stability and release?

A6: Several formulations have been developed to protect this compound from degradation and control its release, including polyethylene pouches, impregnated beads, and microencapsulated suspensions [, , , ]. These formulations aim to prolong its effectiveness under field conditions.

Q6: Can this compound be produced through biotransformation?

A7: Yes, several studies have investigated the biotransformation of alpha-pinene to this compound using plant cell cultures and microbial systems [, , ]. These methods explore sustainable alternatives to traditional chemical synthesis.

Q7: Have computational methods been used to study this compound and its interactions?

A8: One study used molecular modeling and docking simulations to understand the interaction between this compound and an odorant receptor (PstrOR17) in the striped flea beetle (Phyllotreta striolata) []. This approach can provide insights into the molecular basis of insect olfaction and guide the development of novel pest control strategies.

A7: The provided research primarily focuses on this compound's application as a bark beetle anti-aggregation pheromone and doesn't delve into these specific aspects. Therefore, we cannot provide detailed answers to questions related to these topics based on the provided scientific literature.

Q8: What are some historical milestones in the research of this compound as a bark beetle pheromone?

A8: Research on this compound as a bark beetle pheromone began in the 1960s. Early studies identified it as a component of bark beetle pheromone systems. Research progressed to demonstrate its anti-aggregation properties and led to its development and registration as a biopesticide for managing bark beetle infestations. Ongoing research focuses on optimizing its efficacy through formulation improvements, exploring its use in combination with other semiochemicals, and understanding its impact on non-target organisms.

Q9: What are some examples of cross-disciplinary research involving this compound?

A28: this compound research integrates various disciplines such as entomology, chemical ecology, forestry, and chemistry [, , , , , ]. Collaborative efforts between these fields are crucial for developing effective and environmentally sound pest management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。